molecular formula C10H10FNO B3365184 (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine CAS No. 1210842-10-6

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine

Cat. No.: B3365184
CAS No.: 1210842-10-6
M. Wt: 179.19
InChI Key: CZKCOEWIKMELRA-UHFFFAOYSA-N
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Description

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine is a chemical compound with a benzofuran core structure, substituted with a fluorine atom at the 5-position, a methyl group at the 3-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols

Major Products

    Oxidation: Corresponding oxides or quinones

    Reduction: Alcohols or amines

    Substitution: Substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites . The benzofuran core provides a rigid scaffold that facilitates proper orientation and interaction with the target.

Properties

IUPAC Name

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKCOEWIKMELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 2
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 3
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 4
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 5
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine
Reactant of Route 6
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine

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